molecular formula C10H14FN B13051980 1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine

1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine

Cat. No.: B13051980
M. Wt: 167.22 g/mol
InChI Key: KFGMARCIGFTRHR-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine is an organic compound that belongs to the class of substituted phenethylamines This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring, along with a methylethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-fluoro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of the desired amine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include methanol or ethanol, and the reactions are typically carried out under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2-methylbenzaldehyde or 5-fluoro-2-methylbenzoic acid.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted phenethylamines with different functional groups.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylphenylboronic acid: A compound with similar structural features but different functional groups.

    5-Fluoro-2-hydroxyphenylacetone: Another related compound with a hydroxyl group instead of an amine group.

Uniqueness

1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methylethanamine side chain. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)-N-methylethanamine

InChI

InChI=1S/C10H14FN/c1-7-4-5-9(11)6-10(7)8(2)12-3/h4-6,8,12H,1-3H3

InChI Key

KFGMARCIGFTRHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C)NC

Origin of Product

United States

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